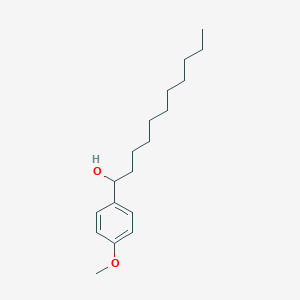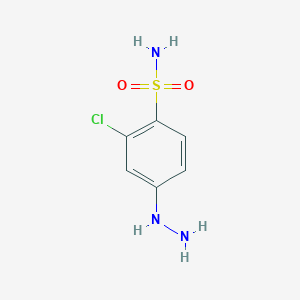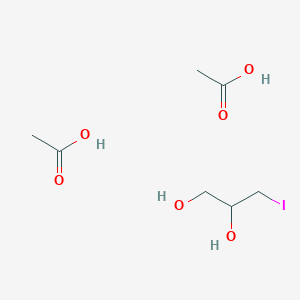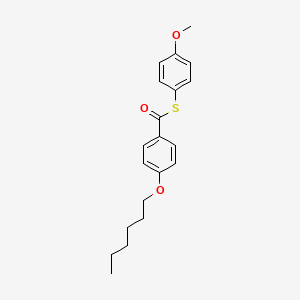![molecular formula C13H18S B14531659 [3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene CAS No. 62252-53-3](/img/structure/B14531659.png)
[3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a prop-1-en-1-yl group and a tert-butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene typically involves the reaction of benzene with a suitable prop-1-en-1-yl precursor and a tert-butylsulfanyl reagent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where benzene is reacted with 3-bromo-1-propene and tert-butylthiol in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form [3-(tert-butylsulfanyl)propyl]benzene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, ether solvents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: [3-(tert-butylsulfanyl)propyl]benzene.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The sulfanyl group allows for the attachment of biomolecules, facilitating the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of [3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The prop-1-en-1-yl group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[3-(tert-Butylsulfanyl)propyl]benzene: Lacks the double bond present in [3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene, resulting in different reactivity and applications.
[3-(tert-Butylsulfinyl)prop-1-en-1-yl]benzene: Contains a sulfinyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
[3-(tert-Butylsulfonyl)prop-1-en-1-yl]benzene:
Uniqueness: The presence of both the prop-1-en-1-yl group and the tert-butylsulfanyl group in this compound imparts unique chemical properties, such as enhanced reactivity in certain types of reactions and the ability to form specific interactions with molecular targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62252-53-3 |
|---|---|
Molecular Formula |
C13H18S |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
3-tert-butylsulfanylprop-1-enylbenzene |
InChI |
InChI=1S/C13H18S/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 |
InChI Key |
ODBKRSUADKECRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Nitrophenyl)methyl]-10-phenylbenzo[g]phthalazin-1(2H)-one](/img/structure/B14531584.png)
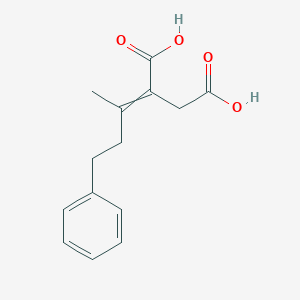
![3,3'-[Hexane-1,6-diylbis(oxy)]dipropanenitrile](/img/structure/B14531595.png)
![1,1'-{[Bromo(nitro)methylene]disulfonyl}bis(3-nitrobenzene)](/img/structure/B14531596.png)
![2-(2-Methylprop-1-en-1-yl)spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B14531599.png)
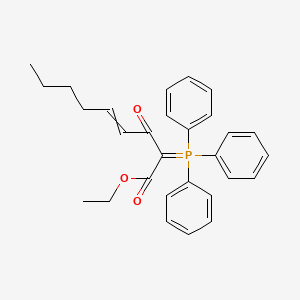

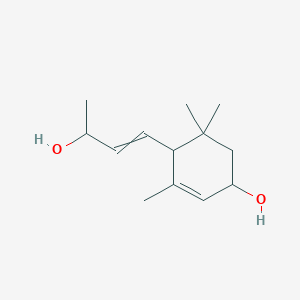
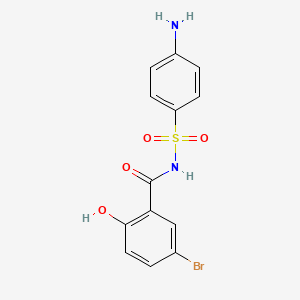
![N,N'-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N''-ethylguanidine](/img/structure/B14531622.png)
